

Application Notes and Protocols for ATX Inhibitor 25 In Vitro Assay

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Compound of Interest

Compound Name: ATX inhibitor 25

Cat. No.: B15576510

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These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **ATX Inhibitor 25** against human autotaxin (ATX). The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), in the blood. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Dysregulation of this pathway has been linked to several diseases, making ATX a compelling therapeutic target.

ATX Inhibitor 25 is a potent inhibitor of autotaxin. This document outlines a detailed protocol for an in vitro fluorescence-based assay to quantify the inhibitory potency (IC₅₀) of this compound.

Data Presentation

Table 1: Inhibitory Activity of **ATX Inhibitor 25**

Compound	IC ₅₀ (nM)	Assay Substrate
ATX Inhibitor 25	1.08	Not Specified

Note: The specific substrate used to determine the IC₅₀ value of 1.08 nM was not detailed in the available literature. The following protocol utilizes the fluorogenic substrate FS-3.

Signaling Pathway

The ATX-LPA signaling pathway begins with the enzymatic conversion of lysophosphatidylcholine (LPC) to LPA by autotaxin. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). This binding initiates downstream signaling cascades that influence a wide range of cellular functions.

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